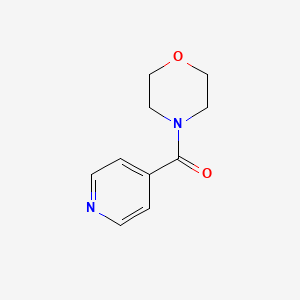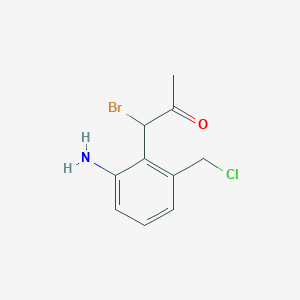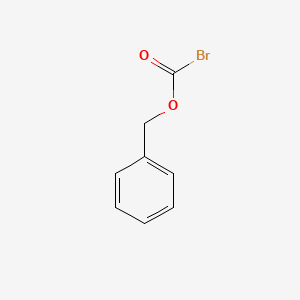
Benzyl carbonobromidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl carbonobromidate is an organic compound characterized by the presence of a benzyl group attached to a carbonobromidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl carbonobromidate can be synthesized through the bromination of benzyl alcohol using reagents such as phosphorus tribromide or thionyl bromide
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow photochemical bromination. This method involves the use of a bromine generator in a microstructured photochemical reactor, optimizing mass utilization and ensuring high throughput .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles.
Oxidation Reactions: The benzylic position can be oxidized to form benzyl carbonates or carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Potassium permanganate or chromic acid in aqueous or acidic conditions.
Major Products:
Substitution: Products include benzyl ethers, benzyl amines, and benzyl esters.
Oxidation: Products include benzyl carbonates and benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzyl carbonobromidate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug synthesis and as a protecting group in peptide synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzyl carbonobromidate involves the formation of reactive intermediates, such as benzyl radicals, during its reactions. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Benzyl Chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
Benzyl Alcohol: The precursor to benzyl carbonobromidate, containing a hydroxyl group instead of a bromine atom.
Benzyl Carbonochloridate: Contains a carbonochloridate group instead of a carbonobromidate group.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly in nucleophilic substitution and oxidation reactions. Its ability to form stable intermediates and its versatility in various synthetic applications make it a valuable compound in organic chemistry .
Propiedades
Número CAS |
416844-86-5 |
|---|---|
Fórmula molecular |
C8H7BrO2 |
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
benzyl carbonobromidate |
InChI |
InChI=1S/C8H7BrO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
VWYLMMNTUOUYCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


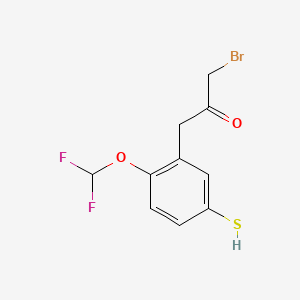
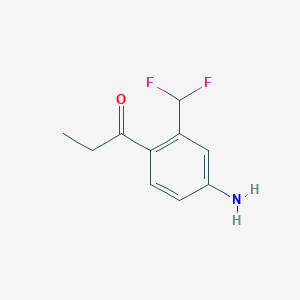
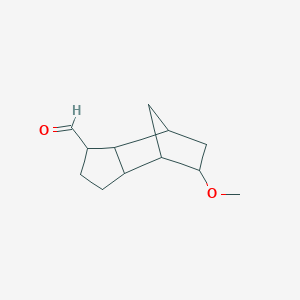
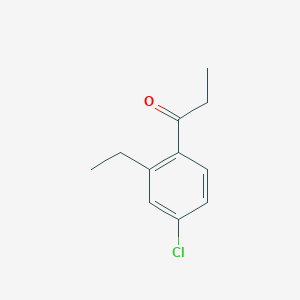
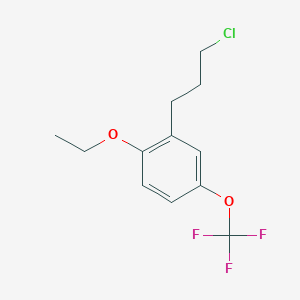
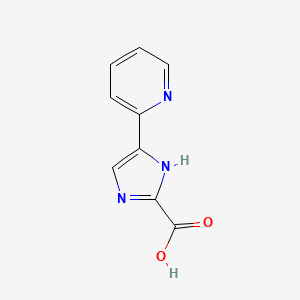
![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)
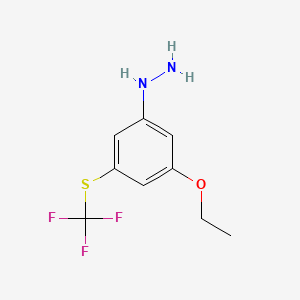
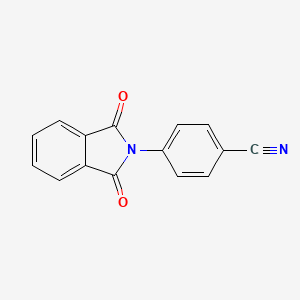
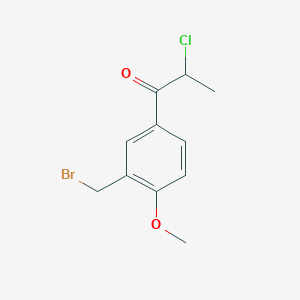

![Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14064527.png)
